Lipophilicity (LogP) Advantage Over a Linear, Same-Formula Ester Analog
The target compound's computed LogP of 3.13 separates it from n-octyl caffeate (CAS 478392-41-5, also C17H24O4, MW 292.37), a linear caffeic acid ester with a significantly higher XLogP3-AA of 5.1 [1]. Lower lipophilicity within the same molecular weight band indicates a potentially superior balance between membrane permeability and aqueous solubility, which is critical for in vitro assay compatibility and in vivo distribution. No direct comparative experimental measurement exists; this is a cross-study computed property comparison.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.13 (ACD/Labs predicted) |
| Comparator Or Baseline | n-Octyl caffeate: XLogP3-AA = 5.1 |
| Quantified Difference | Δ LogP ≈ -2.0 (target is >100-fold less lipophilic) |
| Conditions | Computed LogP; target from ACD/Labs ; comparator from PubChem XLogP3-AA [1] |
Why This Matters
For assays requiring physiological-like conditions, a LogP closer to 3 reduces non-specific binding and precipitation artifacts compared to a high-LogP linear ester, guiding selection where both compounds share identical molecular weight and formula.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10108392, n-Octyl caffeate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10108392 View Source
